molecular formula C32H31F3N6O2 B15055155 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate

2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate

Cat. No.: B15055155
M. Wt: 588.6 g/mol
InChI Key: OIIDQQOHUMWYJG-UHFFFAOYSA-N
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Description

2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyrrolo[2,3-b]pyridine core, and a pentanedinitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the piperidine and pyrrolo[2,3-b]pyridine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to cellular processes and molecular interactions due to its unique structure.

    Industry: The compound can be utilized in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

When compared to similar compounds, 2-(6-((5-(4-(1-Methylpiperidin-4-yl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-yl)pentanedinitrile 2,2,2-trifluoroacetate stands out due to its unique combination of structural features. Similar compounds may include other piperidine or pyrrolo[2,3-b]pyridine derivatives, but the presence of the pentanedinitrile and trifluoroacetate groups in this compound provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H31F3N6O2

Molecular Weight

588.6 g/mol

IUPAC Name

2-[6-[[5-[4-(1-methylpiperidin-4-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]pyridin-2-yl]pentanedinitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C30H30N6.C2HF3O2/c1-36-14-11-23(12-15-36)21-7-9-22(10-8-21)25-17-28-26(20-34-30(28)33-19-25)16-27-5-2-6-29(35-27)24(18-32)4-3-13-31;3-2(4,5)1(6)7/h2,5-10,17,19-20,23-24H,3-4,11-12,14-16H2,1H3,(H,33,34);(H,6,7)

InChI Key

OIIDQQOHUMWYJG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C3=CC4=C(NC=C4CC5=NC(=CC=C5)C(CCC#N)C#N)N=C3.C(=O)(C(F)(F)F)O

Origin of Product

United States

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